molecular formula C23H25N3O4S B3310734 3,4,5-trimethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide CAS No. 946223-49-0

3,4,5-trimethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide

Cat. No.: B3310734
CAS No.: 946223-49-0
M. Wt: 439.5 g/mol
InChI Key: NSLIOGSDWGUMRD-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a 4-methylphenyl group at position 6 and a 3,4,5-trimethoxybenzamide moiety at position 5 via a methylene linker. The imidazo[2,1-b]thiazole scaffold is notable for its conformational rigidity, which enhances binding specificity in biological systems . The trimethoxybenzamide group is a common pharmacophore in medicinal chemistry, often associated with interactions with enzymes or receptors through hydrogen bonding and π-stacking .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-14-5-7-15(8-6-14)20-17(26-9-10-31-23(26)25-20)13-24-22(27)16-11-18(28-2)21(30-4)19(12-16)29-3/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLIOGSDWGUMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Imidazothiazole Ring: The imidazothiazole ring can be synthesized by reacting 4-methylphenyl isothiocyanate with 2-aminothiazole under reflux conditions in an appropriate solvent such as ethanol.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction involving 3,4,5-trimethoxybenzoyl chloride and the previously synthesized imidazothiazole derivative.

    Formation of the Benzamide Moiety: The final step involves the amidation reaction between the intermediate product and benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imidazothiazole ring, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazothiazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular processes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. It may also interact with other molecular targets such as heat shock proteins and kinases, further contributing to its bioactivity.

Comparison with Similar Compounds

Table 1: Trimethoxybenzamide-Containing Analogs

Compound Name Core Structure Substituents Molecular Weight Key Properties
Target Compound Imidazo[2,1-b]thiazole 4-Methylphenyl, trimethoxy 467.52* High rigidity, potential enzyme inhibition
3,4,5-Trimethoxy-N-(4-methylthiazol-2-yl)benzamide () Thiazole 4-Methylthiazole 348.37 Simpler structure, lower steric hindrance
N-{5-[1-(4-Ethyl-phenyl)-...}-benzamide () Thiadiazole Ethylphenyl, pyrrolidinone 482.55 Enhanced solubility, electron-deficient core

*Estimated based on C₂₃H₂₅N₃O₄S.

Imidazothiazole and Related Heterocycles

The imidazo[2,1-b]thiazole core distinguishes the target compound from analogs with isolated or fused heterocycles (Table 2):

  • 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine () shares the imidazothiazole core but lacks the trimethoxybenzamide group, instead featuring an amine-substituted thiazole. This modification likely impacts bioavailability and target selectivity .
  • Trifluoro Methylated Imidazothiadiazoles () replace the thiazole with a thiadiazole, introducing a trifluoromethyl group that enhances metabolic stability and lipophilicity .

Table 2: Heterocyclic Core Comparisons

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Imidazo[2,1-b]thiazole Trimethoxybenzamide Potential kinase inhibition
4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine () Imidazo[2,1-b]thiazole Methyl, thiazol-2-ylamine Unknown, structural analog
N-Cyclohexyl-6-(4-nitrophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine () Imidazothiadiazole Trifluoromethyl, nitro Enhanced metabolic stability

Substituent Effects: 4-Methylphenyl and Aryl Modifications

The 4-methylphenyl group at position 6 of the imidazothiazole is a shared feature with Compound 9d (), which contains a benzodiazolyl-phenoxymethyl-triazolyl-acetamide chain. This substituent may enhance lipophilicity and π-π interactions in hydrophobic binding pockets . In contrast, N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides () replace the methylphenyl with a nitrobenzamide-benzothiazole system, demonstrating moderate antimicrobial activity, suggesting the nitro group’s role in redox interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
Reactant of Route 2
3,4,5-trimethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide

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